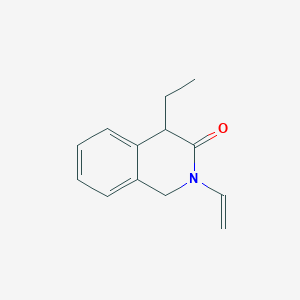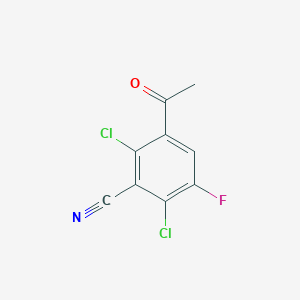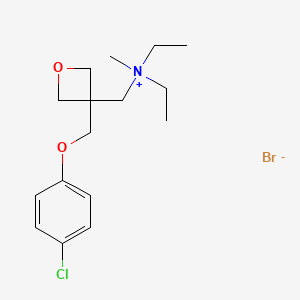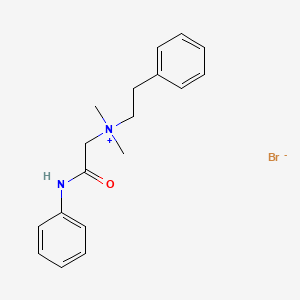
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C18H23BrN2O. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide typically involves the reaction of dimethylphenethylamine with phenyl isocyanate, followed by quaternization with methyl bromide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation reactions can produce corresponding oxidized derivatives.
Scientific Research Applications
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetraethylammonium bromide
Uniqueness
What sets Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide apart from these similar compounds is its specific chemical structure, which imparts unique properties such as enhanced stability and specific binding affinities. This makes it particularly useful in applications where these properties are critical.
Properties
CAS No. |
3131-75-7 |
|---|---|
Molecular Formula |
C18H23BrN2O |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl)-dimethyl-(2-phenylethyl)azanium;bromide |
InChI |
InChI=1S/C18H22N2O.BrH/c1-20(2,14-13-16-9-5-3-6-10-16)15-18(21)19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H |
InChI Key |
DMAQJKVRHQMEHB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)

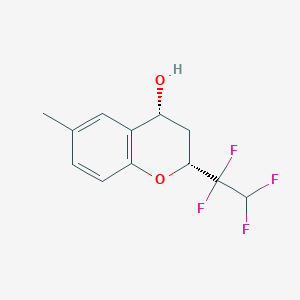
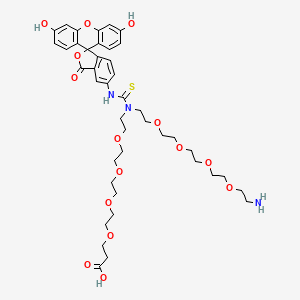
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
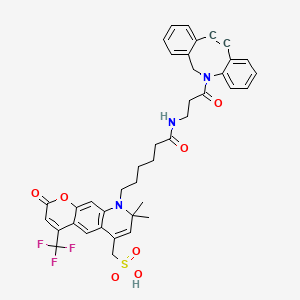
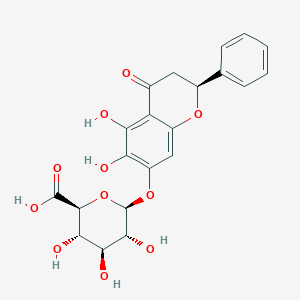
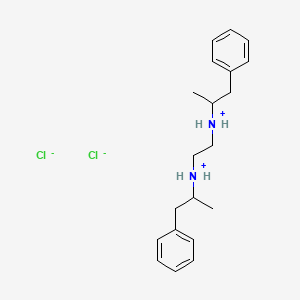

![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)
